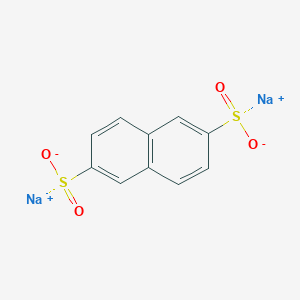
2.6-Naphthalene disulfonic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Naphthalene disulfonic acid sodium salt is an organic compound with the molecular formula C10H6(SO3Na)2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups attached to the naphthalene ring. This compound is highly water-soluble and is used in various industrial and scientific applications due to its unique chemical properties .
准备方法
2,6-Naphthalene disulfonic acid sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures. The reaction mixture is then quenched in water, and the disodium salt is precipitated by adding sodium chloride and sodium sulfate . Industrial production methods often involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反应分析
2,6-Naphthalene disulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing agents. For example, the compound can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to form naphthalene-2,6-diamine . Substitution reactions often involve the replacement of the sulfonic acid groups with other functional groups, leading to the formation of a wide range of derivatives .
科学研究应用
2,6-Naphthalene disulfonic acid sodium salt has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes, pigments, and other organic compounds . In biology, it serves as a fluorescent tracer for studying the flow and transport of substances in aquatic systems . In medicine, it is used as an intermediate in the production of pharmaceuticals . Additionally, the compound is employed in the chemical industry as a tanning agent and in the production of azo-dyes .
作用机制
The mechanism of action of 2,6-Naphthalene disulfonic acid sodium salt involves its interaction with various molecular targets and pathways. For instance, it can undergo regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid . This process is facilitated by specific enzymes and microbial strains, such as Moraxella, which can degrade the compound and utilize it as a growth substrate . The compound’s high water solubility and stability under various conditions make it an effective tracer and intermediate in various chemical processes .
相似化合物的比较
2,6-Naphthalene disulfonic acid sodium salt is similar to other naphthalene sulfonates, such as 1,5-naphthalene disulfonic acid and 2,7-naphthalene disulfonic acid . it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 2,6-naphthalene disulfonic acid sodium salt has a higher solubility and different reactivity compared to its isomers . This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and stability .
属性
分子式 |
C10H6Na2O4S2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
disodium;naphthalene-2,6-disulfinate |
InChI |
InChI=1S/C10H8O4S2.2Na/c11-15(12)9-3-1-7-5-10(16(13)14)4-2-8(7)6-9;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI 键 |
LSLKQCABUJNLGW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)[O-])C=C1S(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


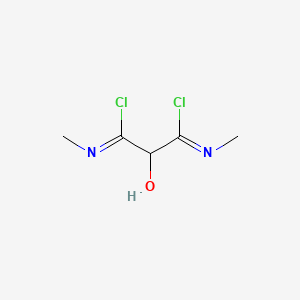
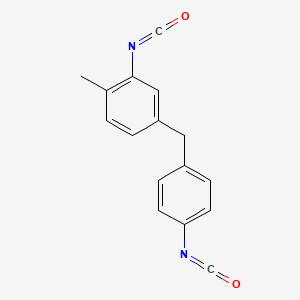
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
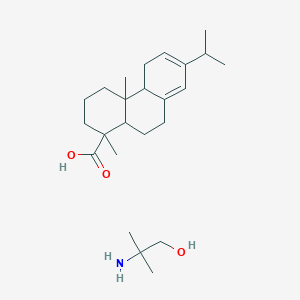
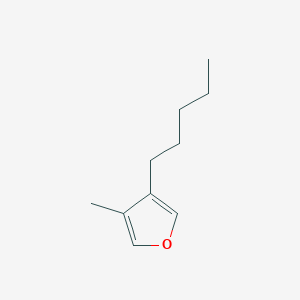

![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
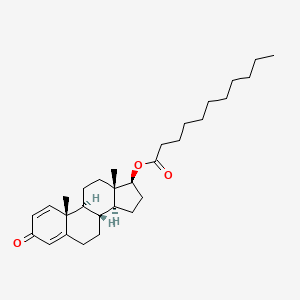
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
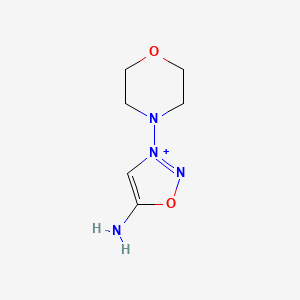
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)

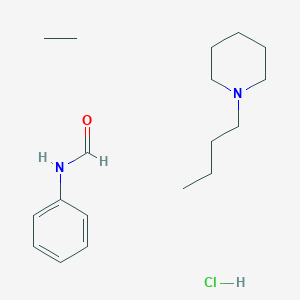
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
